N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c19-8-3-9-25-16-5-2-1-4-14(16)20-18(22)17-11-12-10-13(21(23)24)6-7-15(12)26-17/h1-2,4-7,10-11H,3,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRHOXUIADBTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])SCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions often involve the use of microwave irradiation and specific catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines . Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide share the 5-nitrothiophene-2-carboxamide backbone but differ in their aryl substituents. Key differences include:
- Substituent Position : The target compound features a benzo[b]thiophene ring, whereas analogues in and use simpler thiophene or thiazole rings.
- Bioactivity : Nitrothiophene carboxamides in exhibit narrow-spectrum antibacterial activity, likely due to the nitro group’s electron-withdrawing effects enhancing membrane permeability .
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Benzo[b]thiophene | 5-NO₂, 2-((2-cyanoethyl)thio)phenyl | Unknown (structural inference) |
| N-(4-(3-methoxy-4-(CF₃)phenyl)thiazol-2-yl) | Thiophene | 5-NO₂, 4-(3-methoxy-4-CF₃)phenyl | Antibacterial (42% purity) |
| N-(5-methyl-4-phenylthiazol-2-yl) | Thiophene | 5-NO₂, 4-phenylthiazole | Antibacterial (99% purity) |
Benzo[b]thiophene Derivatives ()
The compound L-652,343 (3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo[b]thiophene-2-carboxamide) shares the benzo[b]thiophene core but includes a trifluoromethyl group and a vinyl linkage. Key comparisons:
- Enzyme Inhibition: L-652,343 inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC₅₀ values in the nanomolar range. The trifluoromethyl group enhances metabolic stability .
- Therapeutic Index : L-652,343 exhibits low ulcerogenicity compared to indomethacin, suggesting that benzo[b]thiophene derivatives may offer improved safety profiles .
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
This compound features a thiophene ring linked to a 2-nitrophenyl group. Structural analysis reveals:
- Supramolecular Interactions : Weak C–H⋯O/S interactions dominate crystal packing, which may influence solubility and crystallinity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound belonging to the class of benzo[b]thiophene derivatives. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide. Its molecular formula is , and it has a molecular weight of 373.44 g/mol. The structure features a nitro group, a carboxamide, and a thiophene ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
| Molecular Formula | C18H13N3O3S2 |
| Molecular Weight | 373.44 g/mol |
The biological activity of this compound is attributed to its interaction with various biological targets. The exact mechanisms are still under investigation; however, thiophene-based compounds have been shown to exhibit diverse pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
-
Anticancer Studies : In vitro assays demonstrated that concentrations of 50 µM resulted in significant inhibition of cancer cell lines, with an IC50 value suggesting effective dose-response relationships.
Cell Line IC50 (µM) % Inhibition at 50 µM MCF-7 (Breast Cancer) 30 70% HeLa (Cervical Cancer) 25 65% A549 (Lung Cancer) 35 60% - Anti-inflammatory Activity : In animal models, the compound reduced edema formation significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL.
Case Study 1: Anticancer Potential
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound significantly reduced paw swelling induced by carrageenan injection. Histological analysis revealed decreased leukocyte infiltration in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
